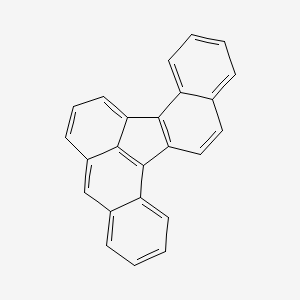
1,6-Dipropoxybenzo(a)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dipropoxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of two propoxy groups attached to the 1 and 6 positions of the benzo(a)pyrene structure. Benzo(a)pyrene itself is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion, such as coal tar, tobacco smoke, and grilled meats .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dipropoxybenzo(a)pyrene typically involves the bromination of pyrene to form 1,6-dibromopyrene, followed by the substitution of bromine atoms with propoxy groups. The preparation method for 1,6-dibromopyrene involves dissolving pyrene in an organic solvent and adding dibromohydantoin for the bromination reaction. The resulting solid is then filtered and recrystallized to obtain 1,6-dibromopyrene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like dibromohydantoin.
化学反応の分析
Types of Reactions
1,6-Dipropoxybenzo(a)pyrene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1,6-Dipropoxybenzo(a)pyrene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of PAHs.
Biology: Research on its biological effects can provide insights into the mechanisms of PAH-induced carcinogenesis.
Medicine: It can be used in studies investigating the development of cancer and the role of environmental pollutants.
作用機序
The mechanism of action of 1,6-Dipropoxybenzo(a)pyrene involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts, causing mutations and potentially leading to cancer. The compound’s effects are mediated through the production of reactive oxygen species (ROS) and the activation of pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
1,6-Dibromopyrene: An intermediate in the synthesis of 1,6-Dipropoxybenzo(a)pyrene.
Other Substituted Pyrenes: Compounds with various functional groups attached to the pyrene core .
Uniqueness
This compound is unique due to the presence of propoxy groups, which can influence its chemical reactivity and biological activity. These modifications can alter the compound’s interactions with biological targets and its overall toxicity profile.
特性
CAS番号 |
74192-64-6 |
|---|---|
分子式 |
C26H24O2 |
分子量 |
368.5 g/mol |
IUPAC名 |
1,6-dipropoxybenzo[a]pyrene |
InChI |
InChI=1S/C26H24O2/c1-3-15-27-23-14-10-17-9-11-22-25-19(12-13-21(23)24(17)25)18-7-5-6-8-20(18)26(22)28-16-4-2/h5-14H,3-4,15-16H2,1-2H3 |
InChIキー |
VUENJGVXEYKUOT-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OCCC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
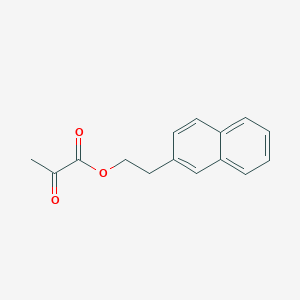
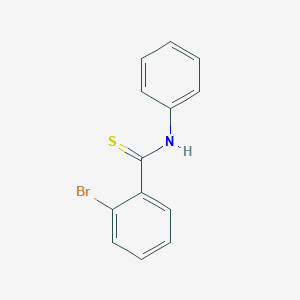
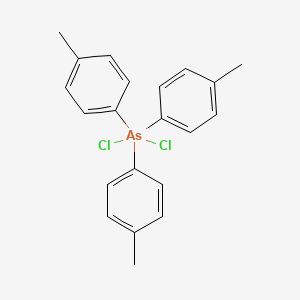
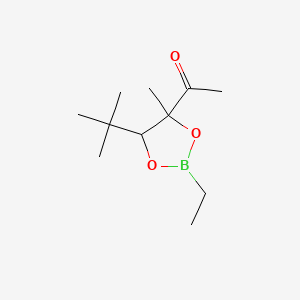

![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)

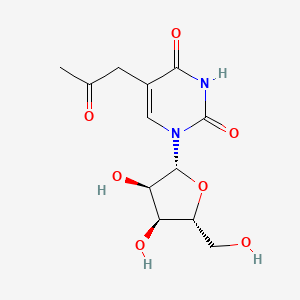
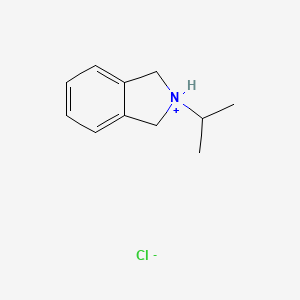
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)


